molecular formula C7H10BrNO2 B165876 2-Cyanoethyl 2-bromobutanoate CAS No. 131792-97-7

2-Cyanoethyl 2-bromobutanoate

Cat. No.: B165876
CAS No.: 131792-97-7
M. Wt: 220.06 g/mol
InChI Key: VKFYXILWSHKBMB-UHFFFAOYSA-N
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Description

2-Cyanoethyl 2-bromobutanoate is an organobromine ester featuring a cyanoethyl group (–CH2CH2CN) and a brominated butanoate backbone. Its molecular formula is C7H10BrNO2, with a molecular weight of 228.07 g/mol. This compound is primarily utilized in oligonucleotide synthesis as a phosphoramidite building block, where the 2-cyanoethyl group acts as a protecting group for phosphorus during solid-phase RNA/DNA assembly . The bromine atom at the β-position of the ester enhances electrophilicity, facilitating nucleophilic substitution reactions. Its sensitivity to mild basic conditions necessitates careful handling during deprotection steps .

Properties

CAS No.

131792-97-7

Molecular Formula

C7H10BrNO2

Molecular Weight

220.06 g/mol

IUPAC Name

2-cyanoethyl 2-bromobutanoate

InChI

InChI=1S/C7H10BrNO2/c1-2-6(8)7(10)11-5-3-4-9/h6H,2-3,5H2,1H3

InChI Key

VKFYXILWSHKBMB-UHFFFAOYSA-N

SMILES

CCC(C(=O)OCCC#N)Br

Canonical SMILES

CCC(C(=O)OCCC#N)Br

Synonyms

Butanoic acid, 2-bromo-, 2-cyanoethyl ester (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 2-Bromobutanoate

Molecular Formula : C6H11BrO2
Molecular Weight : 195.06 g/mol
Key Differences :

  • Ester Group: Ethyl (–CH2CH3) replaces the cyanoethyl group.
  • Reactivity: The absence of an electron-withdrawing cyano group reduces electrophilicity at the bromine site, making it less reactive in nucleophilic substitutions compared to 2-cyanoethyl 2-bromobutanoate .
  • Applications: Ethyl 2-bromobutanoate is used in synthesizing heterocyclic compounds like pyrrolo[1,2-b]pyridazines, which are evaluated for cytotoxic activity in drug discovery .
  • Synthesis: Prepared via literature methods for analogous bromoesters, often involving esterification of 2-bromobutanoyl chloride with ethanol .

Ethyl 2-Bromo-3,3-dimethylbutanoate

Molecular Formula : C8H15BrO2
Molecular Weight : 223.11 g/mol
Key Differences :

  • Branching: The 3,3-dimethyl substituent introduces steric hindrance, reducing reactivity in substitution reactions compared to the linear structure of this compound .
  • Physical Properties : Increased hydrophobicity due to branching may lower solubility in polar solvents.
  • Applications: Limited data exist, but branched bromoesters are often intermediates in agrochemical or pharmaceutical synthesis .

2-Bromoethanol

Molecular Formula : C2H5BrO
Molecular Weight : 124.97 g/mol
Key Differences :

  • Functional Groups : Contains a primary alcohol and bromine, lacking the ester moiety.
  • Toxicity: Classified as acutely toxic (oral, dermal, inhalation) and corrosive, requiring stringent safety protocols . In contrast, this compound’s hazards are less documented but likely include similar risks due to the bromine atom .
  • Applications: Used as a alkylating agent or intermediate in organic synthesis, distinct from the phosphoramidite applications of this compound .

Data Table: Comparative Analysis

Property This compound Ethyl 2-Bromobutanoate Ethyl 2-Bromo-3,3-dimethylbutanoate 2-Bromoethanol
Molecular Formula C7H10BrNO2 C6H11BrO2 C8H15BrO2 C2H5BrO
Molecular Weight 228.07 g/mol 195.06 g/mol 223.11 g/mol 124.97 g/mol
Key Functional Groups Cyanoethyl, bromoester Ethyl, bromoester Branched bromoester Bromoalcohol
Reactivity High (electron-withdrawing CN) Moderate Low (steric hindrance) High (reactive alcohol)
Primary Applications Oligonucleotide synthesis Heterocyclic synthesis Specialty chemicals Alkylation reactions
Stability Sensitive to bases Stable under mild conditions Stable Corrosive, moisture-sensitive

Research Findings and Discussion

Reactivity in Nucleophilic Substitution

The cyanoethyl group in this compound enhances electrophilicity at the β-bromine site, enabling efficient substitution reactions critical in phosphoramidite chemistry . In contrast, ethyl 2-bromobutanoate’s lower reactivity necessitates harsher conditions for analogous reactions .

Stability and Deprotection

2-Cyanoethyl groups are cleaved under mildly basic conditions (e.g., Et3N·3HF), preserving acid-labile protections like dimethoxytrityl groups in oligonucleotide synthesis . Ethyl esters, however, require stronger bases (e.g., NaOH) for hydrolysis, limiting their utility in sensitive applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-cyanoethyl 2-bromobutanoate with high purity?

  • Methodological Answer : The compound can be synthesized via esterification of 2-bromobutanoyl chloride with 2-cyanoethanol under anhydrous conditions. Use a catalytic base (e.g., pyridine) to neutralize HCl byproducts. Purification via fractional distillation (bp range ~150–160°C, similar to structurally related bromoesters ) or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. Monitor reaction progress via TLC (Rf ~0.3–0.4 in 3:1 hexane:EtOAc) .

Q. How should researchers safely handle and store this compound given its reactivity?

  • Methodological Answer : Store in amber glass under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis of the bromoester and cyano groups. Use moisture-free solvents (e.g., molecular sieves for THF) during reactions. Safety protocols include working in a fume hood, wearing nitrile gloves, and avoiding contact with water (risk of HBr release, as seen in analogous bromoesters ).

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR (CDCl₃) should show signals for the cyanoethyl group (δ 2.5–3.0 ppm, triplet) and bromobutanoate chain (δ 4.3 ppm, ester CH₂; δ 1.5–2.0 ppm, CH₂Br).
  • IR : Confirm ester carbonyl (C=O, ~1740 cm⁻¹) and nitrile (C≡N, ~2250 cm⁻¹) stretches.
  • GC-MS : Use a non-polar column (e.g., DB-5) to verify molecular ion (M⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound in nucleophilic substitution reactions?

  • Methodological Answer : Discrepancies may arise from solvent polarity (e.g., DMF vs. THF) or competing elimination pathways. Optimize by:

  • Kinetic Studies : Vary temperature (25–60°C) and monitor via HPLC to track substitution vs. elimination products.
  • Additive Screening : Use crown ethers (18-crown-6) to enhance nucleophilicity in polar aprotic solvents .
  • Computational Modeling : DFT calculations (e.g., Gaussian) can predict transition-state energies for SN2 vs. E2 mechanisms .

Q. What strategies improve the stability of this compound in aqueous-phase biocatalysis experiments?

  • Methodological Answer : Encapsulate the compound in liposomes or use micellar systems (e.g., CTAB) to minimize hydrolysis. Alternatively, employ enzyme variants (e.g., esterases) with low activity toward bromoesters. Pre-screen solvents (e.g., tert-butanol) for biocompatibility .

Q. How can computational tools predict the reactivity of this compound in polymer crosslinking applications?

  • Methodological Answer : Use molecular dynamics (MD) simulations (e.g., GROMACS) to model acrylate group interactions. QSPR models correlate logP (predicted ~1.5, based on cyanoethyl acrylate analogs ) with crosslinking efficiency. Validate via rheometry and FTIR post-polymerization.

Safety and Compliance

Q. What waste disposal protocols are required for this compound residues?

  • Methodological Answer : Neutralize brominated byproducts with 10% NaHCO₃ before incineration. Collect cyano-containing waste in sealed containers labeled for hazardous organic cyanides. Consult institutional EH&S guidelines, referencing GHS Category 4 toxicity (oral) and aquatic hazard data .

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